1-methyl-1H-pyrazole-5-carbaldehyde

Beschreibung

The exact mass of the compound 1-methyl-1H-pyrazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

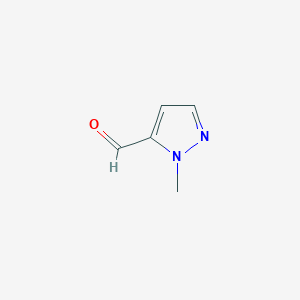

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-5(4-8)2-3-6-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJRANFZSWDUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427114 | |

| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-33-9 | |

| Record name | 1-Methyl-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 27258-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C5 position. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its versatile biological activities.[1][2] This compound serves as a critical building block and versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[3][4][5] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable synthon for introducing the 1-methyl-pyrazole moiety into larger molecular frameworks.

Physicochemical and Safety Data

The fundamental properties of 1-methyl-1H-pyrazole-5-carbaldehyde are summarized below. This data is compiled from commercial supplier technical data sheets.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 27258-33-9 | [6] |

| Molecular Formula | C₅H₆N₂O | [6] |

| Molecular Weight | 110.11 g/mol | [6] |

| Form | Liquid | [6] |

| Density | 1.118 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.521 | [6] |

| Flash Point | 66.6 °C (151.9 °F) | [6] |

| Assay | ≥96% | [6] |

Table 2: Safety and Hazard Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [6] |

| Hazard Statements | H302, H315, H317, H319, H335 | [6] |

| GHS Classifications | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Skin Sensitization (Category 1); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [6] |

| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [6] |

| Target Organs | Respiratory system | [6] |

Synthesis and Spectroscopic Characterization

Synthesis: The Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-methyl-1H-pyrazole. The reaction involves the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic reagent then attacks the pyrazole ring, typically at the C4 or C5 position, followed by hydrolysis to yield the aldehyde.

Experimental Protocol: General Vilsmeier-Haack Formylation of a Pyrazole

-

Reagents: 1-methyl-1H-pyrazole (1.0 eq.), N,N-Dimethylformamide (DMF, 5.0 eq.), Phosphorus oxychloride (POCl₃, 2.0 eq.).

-

Procedure:

-

To a stirred solution of 1-methyl-1H-pyrazole in an excess of DMF, POCl₃ is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is heated to 100-120 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The resulting mixture is extracted with an organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-5-carbaldehyde.

-

Caption: General workflow for the Vilsmeier-Haack synthesis.

Spectroscopic Data

Detailed and verified spectroscopic data for 1-methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9) is not consistently available in peer-reviewed literature or public databases. The data presented in Table 3 is based on typical chemical shifts for similar pyrazole structures and should be used for reference purposes only. Experimental verification is required for confirmation.

Table 3: Reference Spectroscopic Data for Pyrazole Aldehydes

| Technique | Expected Features for 1-methyl-1H-pyrazole-5-carbaldehyde |

| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H, -CHO), δ ~7.5-7.7 ppm (d, 1H, Pyrazole H4), δ ~6.5-6.7 ppm (d, 1H, Pyrazole H3), δ ~4.0-4.2 ppm (s, 3H, N-CH₃).[11][12] |

| ¹³C NMR | δ ~185-187 ppm (C=O), δ ~140-150 ppm (Pyrazole C3, C5), δ ~110-115 ppm (Pyrazole C4), δ ~38-40 ppm (N-CH₃).[11][13] |

| FTIR (cm⁻¹) | ~3100-3150 (C-H aromatic stretch), ~2900-3000 (C-H aliphatic stretch), ~2820 & ~2720 (C-H aldehyde stretch), ~1680-1700 (C=O aldehyde stretch), ~1500-1600 (C=N, C=C ring stretch).[13][14] |

| Mass Spec (EI) | M⁺ peak at m/z = 110. Fragments corresponding to loss of -H (m/z=109), -CHO (m/z=81), and -N₂CH₃ (m/z=67).[15] |

Chemical Reactivity and Synthetic Applications

The aldehyde group of 1-methyl-1H-pyrazole-5-carbaldehyde is the primary site of reactivity, enabling its use in a variety of synthetic transformations to build complex heterocyclic systems.

Nucleophilic Addition and Condensation Reactions

The aldehyde readily undergoes condensation with active methylene compounds, amines, and hydrazines to form a diverse range of derivatives. A common application is the Knoevenagel condensation, which serves as a key step in multicomponent reactions to build fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[8]

Experimental Protocol: Representative Knoevenagel Condensation

This protocol is adapted from the synthesis of related pyrazole-based quinoline derivatives.[11]

-

Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.), Malononitrile (1.0 eq.), an enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-enone, 1.0 eq.), Piperidine (catalytic amount), Ethanol.

-

Procedure:

-

A mixture of 1-methyl-1H-pyrazole-5-carbaldehyde, malononitrile, the enaminone, and a catalytic amount of piperidine (2-3 drops) is dissolved in ethanol (10 mL) in a round-bottom flask.

-

The mixture is heated under reflux for 1-3 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to yield the target fused heterocyclic product.

-

Caption: A representative multicomponent condensation reaction.

Applications in Drug Discovery and Biology

The 1-methyl-pyrazole moiety is of significant interest in drug discovery. Derivatives of 1-methyl-1H-pyrazole-5-carbaldehyde have been investigated for a range of biological activities.

Inhibition of Mitochondrial Respiration

A critical finding for drug development professionals is the potent biological activity of amides derived from this scaffold. A study on 1-methyl-1H-pyrazole-5-carboxamides, synthesized from the corresponding carboxylic acid (obtainable via oxidation of the aldehyde), revealed unexpected acute mammalian toxicity. This toxicity was directly linked to a dose-dependent inhibition of mitochondrial respiration .[3] While the exact complex in the electron transport chain was not specified, such inhibition leads to ATP depletion and increased production of reactive oxygen species (ROS), ultimately triggering cytotoxicity.[3][16]

This finding is crucial as it highlights the importance of early-stage in vitro mitochondrial toxicity screening for this chemical class.

Caption: Pathway from synthon to observed mitochondrial toxicity.

Role as a Pharmacophore

The pyrazole ring itself can act as a key pharmacophore, forming crucial interactions with biological targets. For example, in the design of inhibitors for the mitochondrial pyruvate carrier (MPC), the pyrazole moiety was shown to be a potential hydrogen bond donor, interacting with residues such as Glu88 in the MPC1 subunit.[17] This highlights the potential of 1-methyl-1H-pyrazole-5-carbaldehyde as a starting point for designing targeted inhibitors where the pyrazole core is essential for binding affinity.

Conclusion

1-methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9) is a valuable and reactive building block for synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide array of more complex heterocyclic structures. For professionals in drug development, while the pyrazole scaffold offers significant therapeutic potential, the demonstrated link between 1-methyl-pyrazole-5-carboxamides and inhibition of mitochondrial respiration underscores the necessity for careful toxicological profiling of compounds derived from this synthon. Future research will likely continue to expand its utility in creating novel, biologically active molecules.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 27258-33-9 Cas No. | 1-Methyl-1H-pyrazole-5-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jpsionline.com [jpsionline.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 27258-33-9). Due to the limited availability of direct experimental data for certain parameters, this document also furnishes detailed, standard experimental protocols for their determination.

Core Physicochemical Data

The available quantitative data for 1-methyl-1H-pyrazole-5-carbaldehyde is summarized in the table below. It is important to note that this compound exists as a liquid at standard conditions.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [1][2][3] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Physical Form | Liquid | [1][2] |

| Density | 1.118 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.521 | [1][2] |

| Flash Point | 66.6 °C (151.9 °F) | [1][2] |

| Boiling Point | No experimental data available. A predicted value for the isomeric 1-methyl-1H-pyrazole-3-carbaldehyde is 218.9 ± 13.0 °C.[4] | - |

| Melting Point | Not applicable (liquid at room temperature). | - |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents. | - |

| pKa | No experimental data available. A predicted value for the isomeric 1-methyl-1H-pyrazole-3-carbaldehyde is 0.06 ± 0.10.[4] | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures applicable for the characterization of new chemical entities like 1-methyl-1H-pyrazole-5-carbaldehyde.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of the dissolved compound in the diluted supernatant is determined using a suitable analytical method.

-

The solubility is then calculated based on the concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic titrants

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Visualizations

The following diagrams illustrate a typical workflow for the physicochemical characterization of a novel compound.

References

- 1. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 2. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 3. 27258-33-9 Cas No. | 1-Methyl-1H-pyrazole-5-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 4. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide on 1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular formula and weight, and presents a generalized experimental workflow for its synthesis and subsequent derivatization, which are crucial steps in the development of novel therapeutic agents.

Core Molecular Data

The fundamental molecular properties of 1-methyl-1H-pyrazole-5-carbaldehyde are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₆N₂O[1][2][3] |

| Molecular Weight | 110.11 g/mol [1][3] |

| CAS Number | 27258-33-9[1] |

Synthetic and Experimental Workflow

While specific, detailed protocols for the synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde are not extensively published, a general and widely utilized method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[4] Following its synthesis, the aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery.

The following diagram illustrates a logical workflow from a precursor to 1-methyl-1H-pyrazole-5-carbaldehyde and its subsequent conversion into a pyrazole carboxamide derivative. This class of compounds has been investigated for various biological activities, including as antiparasitic agents.[2][3]

Generalized Experimental Protocols

The following are generalized experimental protocols based on established chemical transformations relevant to the workflow described above. Researchers should adapt these methods based on specific laboratory conditions and substrate reactivity.

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an electron-rich heterocyclic ring, such as a pyrazole.[4][5]

-

Reagents and Equipment:

-

Substituted pyrazole (e.g., 1-methylpyrazole)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Inert solvent (e.g., dichloromethane, if necessary)

-

Round-bottom flask, magnetic stirrer, ice bath, and equipment for aqueous workup and purification (e.g., column chromatography).

-

-

Procedure:

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.

-

The pyrazole precursor, dissolved in an appropriate solvent or neat, is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred, often with heating, for a period determined by substrate reactivity (monitored by TLC).

-

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The crude product is then extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography to yield the desired pyrazole carbaldehyde.

-

The aldehyde functional group of 1-methyl-1H-pyrazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters.

-

Reagents and Equipment:

-

Pyrazole carbaldehyde

-

Oxidizing agent (e.g., potassium permanganate, Jones reagent, or milder reagents like sodium chlorite)

-

Appropriate solvent (e.g., acetone, water, t-butanol)

-

Standard laboratory glassware for reaction, workup, and purification.

-

-

Procedure:

-

The pyrazole carbaldehyde is dissolved in a suitable solvent.

-

The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the excess oxidant is quenched (e.g., with sodium sulfite for permanganate or isopropanol for Jones reagent).

-

The pH is adjusted to either acidic or basic to facilitate the isolation of the carboxylic acid.

-

The product is extracted into an organic solvent.

-

The organic extracts are dried and evaporated. The crude carboxylic acid may be purified by recrystallization or chromatography.

-

Pyrazole carboxamides are a class of compounds that have shown significant biological activity.[2][3][6] They are typically synthesized from the corresponding carboxylic acid.

-

Reagents and Equipment:

-

Pyrazole carboxylic acid

-

Amine (R-NH₂)

-

Coupling agent (e.g., DCC, EDC, HATU)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Standard laboratory glassware for an inert atmosphere reaction, workup, and purification.

-

-

Procedure:

-

The pyrazole carboxylic acid is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The coupling agent and a base are added, and the mixture is typically stirred for a short period to activate the carboxylic acid.

-

The desired amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then typically diluted with a solvent and washed sequentially with an acidic solution, a basic solution, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

The resulting crude amide is purified by column chromatography or recrystallization.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-1H-pyrazole-5-carbaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data to offer a comprehensive understanding of its spectral characteristics. This information is crucial for the structural elucidation and quality control of this important heterocyclic aldehyde in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-methyl-1H-pyrazole-5-carbaldehyde is characterized by distinct signals corresponding to the methyl, pyrazole ring, and aldehyde protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on computational algorithms that are highly valuable for spectral interpretation in the absence of experimental data.

Table 1: Predicted ¹H NMR Data for 1-methyl-1H-pyrazole-5-carbaldehyde

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO (Aldehyde) | 9.85 | Singlet (s) | N/A |

| H-3 (Pyrazole Ring) | 7.60 | Doublet (d) | 1.8 |

| H-4 (Pyrazole Ring) | 6.50 | Doublet (d) | 1.8 |

| N-CH₃ (Methyl) | 4.15 | Singlet (s) | N/A |

Note: Predicted data is generated using advanced chemical modeling software and should be used as a reference. Experimental verification is recommended.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom of 1-methyl-1H-pyrazole-5-carbaldehyde are presented below.

Table 2: Predicted ¹³C NMR Data for 1-methyl-1H-pyrazole-5-carbaldehyde

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185.0 |

| C-5 (Pyrazole Ring) | 142.0 |

| C-3 (Pyrazole Ring) | 135.0 |

| C-4 (Pyrazole Ring) | 112.0 |

| N-CH₃ (Methyl) | 38.0 |

Note: Predicted data is generated using advanced chemical modeling software and should be used as a reference. Experimental verification is recommended.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 1-methyl-1H-pyrazole-5-carbaldehyde with numbering for correlation with the NMR data.

Figure 1: Molecular structure of 1-methyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocols

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 1-methyl-1H-pyrazole-5-carbaldehyde.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A larger number of scans is required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of a novel or known compound follows a logical progression from sample preparation to final data interpretation.

Figure 2: Workflow for NMR spectral analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of 1-methyl-1H-pyrazole-5-carbaldehyde based on predicted data and established experimental protocols. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on a well-calibrated NMR spectrometer.

Spectroscopic and Spectrometric Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. The document details its structural features through Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), offering insights into its molecular vibrations and fragmentation patterns.

Physicochemical Properties

1-methyl-1H-pyrazole-5-carbaldehyde is a small heterocyclic molecule with the chemical formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol . Its structure, featuring a pyrazole ring substituted with a methyl group and a carbaldehyde functional group, makes it a valuable synthon for the creation of more complex pharmaceutical compounds.

| Property | Value |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| CAS Number | 27258-33-9 |

FT-IR Spectroscopic Data

Due to the unavailability of a publicly accessible experimental FT-IR spectrum for 1-methyl-1H-pyrazole-5-carbaldehyde, this section presents a predictive analysis based on characteristic infrared absorption frequencies of analogous pyrazole derivatives and aldehydes. The following table summarizes the expected key vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |

| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |

| ~2850-2750 | C-H stretch | Aldehyde |

| ~1700-1680 | C=O stretch | Aldehyde |

| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |

| ~1450-1350 | C-H bend | Methyl group |

| ~1300-1100 | C-N stretch | Pyrazole ring |

| ~900-650 | C-H out-of-plane bend | Pyrazole ring |

Mass Spectrometry Data

Similarly, a publicly available experimental mass spectrum with detailed fragmentation for 1-methyl-1H-pyrazole-5-carbaldehyde could not be located. The following table outlines the predicted major fragments based on the principles of mass spectrometry and known fragmentation patterns of pyrazole-containing compounds. The analysis assumes electron impact (EI) ionization.

| m/z Ratio | Proposed Fragment Ion | Description of Fragmentation |

| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₅H₅N₂O]⁺ | Loss of a hydrogen radical from the molecular ion |

| 82 | [C₄H₄N₂]⁺• | Loss of carbon monoxide (CO) from the molecular ion |

| 81 | [C₄H₃N₂]⁺ | Loss of a hydrogen radical from the [M-CO]⁺• fragment |

| 54 | [C₃H₄N]⁺ | Cleavage of the pyrazole ring |

| 42 | [C₂H₄N]⁺ | Further fragmentation of the pyrazole ring |

Experimental Protocols

The following sections describe standardized experimental procedures for obtaining FT-IR and mass spectrometry data for a liquid organic compound like 1-methyl-1H-pyrazole-5-carbaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 1-methyl-1H-pyrazole-5-carbaldehyde by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As 1-methyl-1H-pyrazole-5-carbaldehyde is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide). A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound. The resulting spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (Electron Impact Ionization)

Objective: To determine the molecular weight and fragmentation pattern of 1-methyl-1H-pyrazole-5-carbaldehyde.

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion (M⁺•) and causes fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the molecule's structure.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for spectroscopic and spectrometric analysis, as well as a typical experimental workflow for sample characterization.

Caption: Logical workflow for FT-IR and Mass Spectrometry analysis.

Technical Guide: Physicochemical Properties of 1-Methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of available data on the physical properties of 1-methyl-1H-pyrazole-5-carbaldehyde, along with generalized experimental protocols for solubility determination and a common synthetic route.

Physicochemical Properties

While specific quantitative solubility data for 1-methyl-1H-pyrazole-5-carbaldehyde in various organic solvents is not extensively documented in publicly available literature, its physical properties provide insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.118 g/mL at 25 °C | |

| Refractive Index | n20/D 1.521 | |

| Flash Point | 66.6 °C (151.9 °F) | |

| CAS Number | 27258-33-9 | [1] |

Based on its molecular structure, which includes a polar aldehyde group and a heterocyclic pyrazole ring, 1-methyl-1H-pyrazole-5-carbaldehyde is expected to be more soluble in polar organic solvents compared to nonpolar ones. Generally, pyrazole and its derivatives exhibit good solubility in alcohols, such as ethanol and methanol, and other polar solvents.[2]

Experimental Protocol: Determination of Qualitative Solubility

The following is a general procedure for determining the qualitative solubility of an organic compound like 1-methyl-1H-pyrazole-5-carbaldehyde in various organic solvents.[3][4][5]

Materials:

-

1-Methyl-1H-pyrazole-5-carbaldehyde

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 25 mg of 1-methyl-1H-pyrazole-5-carbaldehyde to a clean, dry test tube.

-

Add 0.75 mL of the selected organic solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the mixture for at least 30 seconds.

-

Observe the mixture to see if the compound has completely dissolved.

-

If the compound dissolves completely, it is considered "soluble" in that solvent at the tested concentration.

-

If the compound does not dissolve, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Record the observations for each solvent tested.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce their corresponding carbaldehydes.[6][7][8][9][10][11][12][13] The following is a generalized procedure.

Materials:

-

A suitable pyrazole precursor (e.g., 1-methylpyrazole)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

An appropriate solvent (often DMF itself or a chlorinated solvent)

-

Ice bath

-

Stirring apparatus

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool the solvent (e.g., DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C during this addition.

-

After the formation of the Vilsmeier reagent, add the pyrazole precursor to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature (this can range from room temperature to elevated temperatures, depending on the substrate) for a period of time (typically several hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The crude product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent.

-

Purify the crude product using standard techniques such as recrystallization or column chromatography to obtain the desired 1-methyl-1H-pyrazole-5-carbaldehyde.

References

- 1. watson-int.com [watson-int.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and visual representations of the synthetic workflows.

Introduction

1-methyl-1H-pyrazole-5-carbaldehyde is a substituted pyrazole derivative featuring a methyl group at the N1 position and a formyl group at the C5 position. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals and functional materials due to its diverse biological activities and unique electronic properties. This guide outlines the primary synthetic routes to this compound and provides a summary of its key physicochemical and spectroscopic properties.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the known quantitative data for 1-methyl-1H-pyrazole-5-carbaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| CAS Number | 27258-33-9 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.118 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.521 | [1] |

| Flash Point | 66.6 °C (151.9 °F) | [1] |

| 1H NMR (CDCl₃, ppm) | Predicted: ~9.8 (s, 1H, CHO), ~7.5 (d, 1H, H4), ~6.4 (d, 1H, H3), ~3.9 (s, 3H, N-CH₃) | Inferred from related pyrazoles |

| 13C NMR (CDCl₃, ppm) | Predicted: ~185 (CHO), ~145 (C5), ~135 (C3), ~110 (C4), ~40 (N-CH₃) | Inferred from related pyrazoles |

| IR (cm⁻¹) | Predicted: ~1680 (C=O stretch), ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic) | Inferred from pyrazole spectra[2][3] |

| Mass Spectrum (m/z) | Molecular ion [M]⁺ at 110. Common fragments may include loss of H (109), CO (82), and HCN (83).[4] | Inferred from pyrazole fragmentation patterns[4] |

Experimental Protocols

Two primary synthetic methodologies are employed for the preparation of 1-methyl-1H-pyrazole-5-carbaldehyde: the Vilsmeier-Haack reaction and the lithiation of 1-methylpyrazole followed by formylation.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Detailed Protocol:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 1-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 1-methylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of 7-8 is reached.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-methyl-1H-pyrazole-5-carbaldehyde.

Synthesis via Lithiation and Formylation

This method involves the regioselective deprotonation of 1-methylpyrazole at the C5 position using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF.[7][8] Under thermodynamically controlled conditions, lithiation preferentially occurs at the C5 position of the pyrazole ring.[8][9]

Detailed Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methylpyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

After the addition, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-2 hours to ensure complete lithiation at the C5 position.[8][9]

-

Formylation: Cool the reaction mixture back down to -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.

-

After the addition of DMF, allow the reaction to stir at -78 °C for 30 minutes and then gradually warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 1-methyl-1H-pyrazole-5-carbaldehyde.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described above.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Caption: Synthesis of the target compound via lithiation and subsequent formylation.

Caption: A generalized workflow for the synthesis and purification process.

References

- 1. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of Pyrazole Aldehydes: A Technical Guide to Their Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and foundational synthetic methodologies for pyrazole aldehydes, crucial heterocyclic building blocks in medicinal chemistry and drug development. While the pyrazole nucleus was first synthesized by Ludwig Knorr in 1883, the introduction of the aldehyde functionality, particularly at the C4 position, became a significant advancement with the application of the Vilsmeier-Haack reaction. This document details the seminal synthetic routes, with a primary focus on the Vilsmeier-Haack formylation, and includes other key methods such as the oxidation of pyrazole methanols. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to serve as a practical resource for researchers in the field.

Historical Perspective: The Emergence of Pyrazole Aldehydes

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr accomplished the first synthesis of a pyrazole derivative.[1][2] This pioneering work, which involved the condensation of a β-diketone with a hydrazine, laid the groundwork for the vast field of pyrazole chemistry.[1][3] Following this, in 1889, Eduard Buchner is credited with the first synthesis of the parent pyrazole compound.[4]

While the pyrazole core was established early on, the specific synthesis of pyrazole aldehydes is not marked by a singular, celebrated discovery. Instead, their emergence is intrinsically linked to the development of powerful formylation techniques in organic chemistry. The advent of the Vilsmeier-Haack reaction in 1927, a versatile method for introducing an aldehyde group to electron-rich aromatic and heterocyclic rings, proved to be a pivotal moment for the synthesis of pyrazole aldehydes.[5][6] This reaction, utilizing a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), provided a direct and efficient route to pyrazole-4-carbaldehydes.[7][8]

Core Synthetic Methodologies

The synthesis of pyrazole aldehydes is dominated by a few key methodologies, with the Vilsmeier-Haack reaction being the most prominent. Other important methods include the oxidation of corresponding pyrazole alcohols.

The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Aldehyde Synthesis

The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[9] The reaction proceeds through the electrophilic substitution of the pyrazole ring at the electron-rich C4 position by the Vilsmeier reagent (a chloromethyleniminium salt). The starting materials are typically N-substituted pyrazoles or pyrazolones.

Logical Relationship of the Vilsmeier-Haack Reaction:

Caption: Logical flow of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [7]

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, 1.1 mL (0.012 mol) of phosphorus oxychloride (POCl₃) is added dropwise to 10 mL of N,N-dimethylformamide (DMF). The mixture is stirred at this temperature to form the Vilsmeier reagent.

-

Reaction with Hydrazone: To the prepared Vilsmeier reagent, 0.004 mol of N'-(1-phenylethylidene)benzohydrazide is added in small portions.

-

Reaction Conditions: The reaction mixture is then stirred at 60-65°C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into crushed ice with stirring. The solution is neutralized with solid sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, dried, and purified by recrystallization from methanol to yield the final product.

Quantitative Data for Vilsmeier-Haack Synthesis of Pyrazole Aldehydes:

| Starting Material | Product | Yield (%) | Reference |

| N'-(1-(p-tolyl)ethylidene)benzohydrazide | 1-Benzoyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 75 | [7] |

| N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 78 | [7] |

| N'-(1-(4-methoxyphenyl)ethylidene)benzohydrazide | 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 82 | [7] |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Not Specified | [10] |

Oxidation of Pyrazole Methanols

Another important route to pyrazole aldehydes involves the oxidation of the corresponding pyrazole methanols. This method is particularly useful when the pyrazole methanol precursor is readily accessible. Various oxidizing agents can be employed for this transformation.

Experimental Workflow for Oxidation of Pyrazole Methanols:

Caption: General experimental workflow for the synthesis of pyrazole aldehydes via oxidation.

Experimental Protocol: Synthesis of 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde [11]

This synthesis involves multiple steps, with the final step being the debenzylation of a protected pyrazole aldehyde, which is conceptually related to the unmasking of the aldehyde functionality.

-

Starting Material: (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol.

-

Oxidation: The starting material is treated with manganese dioxide (MnO₂) to oxidize the methanol to the corresponding carbaldehyde.

-

Debenzylation: The resulting O-benzyl protected pyrazole carbaldehyde is then debenzylated by treatment with trifluoroacetic acid (TFA) in toluene to yield 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. The yield for this final debenzylation step is reported to be 85%.[11]

Quantitative Data for the Synthesis of Pyrazole Aldehydes via Oxidation and Other Methods:

| Precursor | Product | Reagents | Yield (%) | Reference |

| (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 1. MnO₂, 2. TFA, Toluene | 85 (for debenzylation) | [11] |

| 4-Bromo-1-phenyl-3-(benzyloxy)-1H-pyrazole | 3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | n-BuLi, then DMF | 70 | [11] |

Signaling Pathways and Biological Relevance

Pyrazole aldehydes are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous drugs. The aldehyde group offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures with diverse therapeutic applications.

For instance, pyrazole-containing compounds have been investigated for their roles as:

-

Anti-inflammatory agents: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

-

Anticancer agents: Pyrazole derivatives have been explored for their potential to inhibit various kinases involved in cancer signaling pathways.

-

Antimicrobial agents: The pyrazole nucleus is present in compounds exhibiting antibacterial and antifungal activities.

The synthesis of pyrazole aldehydes is therefore a critical first step in the discovery and development of new therapeutic agents that may modulate these and other signaling pathways.

Conclusion

The initial discovery of the pyrazole ring system by Knorr set the stage for the development of a rich and diverse field of heterocyclic chemistry. The subsequent application of powerful synthetic tools, most notably the Vilsmeier-Haack reaction, has made pyrazole aldehydes readily accessible and indispensable building blocks for medicinal chemistry. This guide has provided a detailed overview of the key synthetic methodologies, complete with experimental protocols and quantitative data, to aid researchers in the synthesis and further exploration of this important class of compounds. The versatility of the pyrazole aldehyde functionality ensures its continued importance in the design and synthesis of novel molecules with significant therapeutic potential.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. epubl.ktu.edu [epubl.ktu.edu]

A Theoretical and Computational Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde

Abstract

This whitepaper provides a comprehensive theoretical analysis of the molecular properties of 1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide outlines the computational protocols used to determine the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The presented data, including bond lengths, bond angles, Frontier Molecular Orbital (FMO) energies, and global reactivity descriptors, offer foundational insights for researchers, scientists, and professionals in drug development. All computational data is summarized in structured tables, and logical workflows are visualized to ensure clarity and accessibility.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The substituent groups on the pyrazole ring play a crucial role in modulating these biological activities. 1-methyl-1H-pyrazole-5-carbaldehyde serves as a key synthetic intermediate for more complex molecules. Understanding its structural and electronic properties at a quantum-mechanical level is essential for predicting its reactivity and designing new derivatives with enhanced therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating molecular behavior with high accuracy.[2][4] This guide details the theoretical calculations performed to elucidate the geometric, vibrational, and electronic characteristics of the title compound.

Computational Methodology (Experimental Protocol)

The theoretical calculations were performed using established quantum chemical methods. The protocol is designed to provide a reliable prediction of the molecule's properties in the gaseous phase.

2.1 Software and Method

All calculations were conducted using the Gaussian 09 suite of programs.[5] The molecular properties were calculated using Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency in studying organic molecules.[1][6] The specific functional employed was B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

2.2 Basis Set

The 6-311++G(d,p) basis set was selected for all calculations. This Pople-style basis set is flexible and includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron charge in molecules.

2.3 Geometry Optimization

A full geometry optimization of the 1-methyl-1H-pyrazole-5-carbaldehyde structure was performed without any symmetry constraints. The optimization process calculates the lowest energy and, therefore, the most stable conformation of the molecule.

2.4 Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.

2.5 Electronic Property Calculation

Key electronic properties were derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for determining molecular reactivity.[6] From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) were calculated.[4]

Results and Discussion

3.1 Molecular Geometry

The geometry of 1-methyl-1H-pyrazole-5-carbaldehyde was optimized to determine its most stable three-dimensional structure. The atom numbering scheme used for reporting bond lengths and angles is shown below. The optimized geometric parameters are presented in Table 1. The pyrazole ring is essentially planar, with the aldehyde group being nearly coplanar with the ring, which suggests potential for π-electron delocalization across the system.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.365 | N2-N1-C5 | 106.8 |

| N2-C3 | 1.332 | N1-N2-C3 | 112.5 |

| C3-C4 | 1.418 | N2-C3-C4 | 105.5 |

| C4-C5 | 1.375 | C3-C4-C5 | 107.2 |

| C5-N1 | 1.358 | C4-C5-N1 | 108.0 |

| N1-C6 | 1.460 | C4-C5-C7 | 128.5 |

| C5-C7 | 1.455 | N1-C5-C7 | 123.5 |

| C7-O8 | 1.215 | O8-C7-C5 | 124.2 |

3.2 Vibrational Analysis

The calculated vibrational frequencies are essential for interpreting experimental infrared (IR) spectra. Key vibrational modes include the C=O stretching of the aldehyde group, C=N and C=C stretching within the pyrazole ring, and C-H stretching vibrations. A comparison of theoretical and (if available) experimental frequencies helps validate the computational model.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1700 | Aldehyde C=O Stretch |

| ~1550 | Pyrazole Ring C=N Stretch |

| ~1480 | Pyrazole Ring C=C Stretch |

| ~1400 | C-H Bending |

3.3 Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability.[7] These energies are used to calculate global reactivity descriptors that quantify the molecule's reactivity.

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors (in eV)

| Property | Value (eV) | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | -6.85 | - |

| LUMO Energy (ELUMO) | -2.10 | - |

| Energy Gap (ΔE) | 4.75 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.85 | -EHOMO |

| Electron Affinity (A) | 2.10 | -ELUMO |

| Electronegativity (χ) | 4.475 | (I + A) / 2 |

| Chemical Hardness (η) | 2.375 | (I - A) / 2 |

| Electrophilicity Index (ω) | 4.22 | χ² / (2η) |

The calculated HOMO-LUMO gap of 4.75 eV suggests that 1-methyl-1H-pyrazole-5-carbaldehyde is a moderately stable molecule. The electrophilicity index (ω) indicates its capacity to accept electrons, which is a key factor in its reaction mechanisms.

Conclusion

This theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level of theory has provided significant insights into the structural, vibrational, and electronic properties of 1-methyl-1H-pyrazole-5-carbaldehyde. The optimized geometry reveals a planar heterocyclic structure with a conjugated aldehyde group. The calculated vibrational frequencies provide a basis for the interpretation of experimental spectroscopic data. Furthermore, the analysis of frontier molecular orbitals and global reactivity descriptors offers a quantitative measure of the molecule's stability and reactivity. This computational data serves as a valuable resource for guiding future synthetic efforts and for the rational design of novel pyrazole-based compounds in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asrjetsjournal.org [asrjetsjournal.org]

- 5. asrjetsjournal.org [asrjetsjournal.org]

- 6. science.su.edu.krd [science.su.edu.krd]

- 7. researchgate.net [researchgate.net]

Stability and Storage of 1-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-methyl-1H-pyrazole-5-carbaldehyde. Understanding the stability profile of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This document outlines general handling procedures, potential degradation pathways, and a framework for systematic stability assessment through forced degradation studies.

Overview and General Recommendations

1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde with applications in organic synthesis and medicinal chemistry. Like many aldehydes, it is susceptible to oxidation and should be handled with care to prevent degradation. The pyrazole ring itself is generally stable, but the aldehyde functional group is more reactive.

Based on general chemical principles and safety data sheets from various suppliers, the following storage and handling guidelines are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can react with the aldehyde functional group.[1]

-

Handling: Use appropriate personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation.[1]

Potential Degradation Pathways

The primary route of degradation for aldehydes is oxidation to the corresponding carboxylic acid.[2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. For 1-methyl-1H-pyrazole-5-carbaldehyde, the expected primary degradation product is 1-methyl-1H-pyrazole-5-carboxylic acid.

Other potential degradation pathways for heterocyclic aldehydes could involve reactions of the pyrazole ring, although these are generally less likely under typical storage conditions compared to aldehyde oxidation.

Caption: Potential primary degradation pathway of 1-methyl-1H-pyrazole-5-carbaldehyde.

Quantitative Stability Data

| Stress Condition | Proposed Protocol | Potential Degradation Products | Analytical Technique |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. | Degradation of the pyrazole ring, hydrolysis of the aldehyde. | HPLC, LC-MS |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. | Degradation of the pyrazole ring, reactions of the aldehyde. | HPLC, LC-MS |

| Oxidation | 3% H₂O₂ at room temperature for up to 7 days. | 1-methyl-1H-pyrazole-5-carboxylic acid and other oxidation products. | HPLC, LC-MS, GC-MS |

| Thermal Stress | Solid-state at 60°C for up to 14 days. | Oxidation and other thermal decomposition products. | HPLC, DSC, TGA |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photoxidation products. | HPLC, LC-MS |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 1-methyl-1H-pyrazole-5-carbaldehyde involves a series of experiments designed to identify and quantify degradation products under various stress conditions. The following outlines a general experimental workflow for a forced degradation study.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of 1-methyl-1H-pyrazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table above. For each condition, also prepare a control sample stored under normal conditions.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from its degradation products.[5][6] Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[6]

-

Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. The results can be used to determine the degradation rate and pathways.

Caption: Experimental workflow for a forced degradation study.

Conclusion

While specific stability data for 1-methyl-1H-pyrazole-5-carbaldehyde requires experimental determination, this guide provides a robust framework for its storage, handling, and stability assessment based on established chemical principles and standard pharmaceutical industry practices. Proper storage in a cool, dry, and inert environment is crucial to minimize degradation, primarily through oxidation. For critical applications in research and drug development, conducting forced degradation studies as outlined will provide the necessary data to ensure the compound's quality and reliability.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpp.com [ijrpp.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 6. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to Tautomerism in Substituted Pyrazole Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry and organic synthesis, prized for their versatile reactivity and biological activity.[1][2] A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions.[1] This guide provides a detailed examination of the annular prototropic tautomerism in pyrazole carbaldehydes. It explores the structural and electronic factors that govern the tautomeric equilibrium, details the experimental and computational methods used for its characterization, and presents key data in a structured format. Understanding these principles is paramount for the rational design of synthetic strategies and the development of novel therapeutics based on the pyrazole core.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[3] For a pyrazole ring substituted at the C3 (or C5) position with a group 'R' and at the C4 position with a carbaldehyde (CHO) group, two primary tautomeric forms exist in equilibrium. The position of this equilibrium is not static; it is dynamically influenced by a variety of internal and external factors.

The general equilibrium between the two tautomers, often designated as the 3-substituted and 5-substituted forms, is a central concept.

References

synthesis of pyrazole carboxamide derivatives from 1-methyl-1H-pyrazole-5-carbaldehyde

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives from 1-Methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals